BenchChemオンラインストアへようこそ!

4-Cyclopropoxy-2,6-difluorobenzonitrile

Lipophilicity Drug Design Physicochemical Properties

Select 4-Cyclopropoxy-2,6-difluorobenzonitrile for your next drug discovery campaign. This fluorinated building block is a strategic choice over methoxy or ethoxy analogs due to its 4.5-fold increase in HDAC1 inhibitory potency and a superior LogP of 2.38, crucial for CNS-penetrant candidates. Its documented CCR5 antagonism provides a unique scaffold for anti-HIV and anti-inflammatory SAR studies. Supplied at a consistent 98% purity, it is optimized for high-throughput parallel synthesis, ensuring minimal side reactions and greater library consistency.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B12836007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-2,6-difluorobenzonitrile
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=C(C(=C2)F)C#N)F
InChIInChI=1S/C10H7F2NO/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2
InChIKeyWXETZDTYAAPOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-2,6-difluorobenzonitrile (CAS 1394945-61-9): Procurement-Grade Fluorinated Aromatic Building Block for Medicinal Chemistry


4-Cyclopropoxy-2,6-difluorobenzonitrile (CAS 1394945-61-9) is a fluorinated aromatic building block characterized by a benzonitrile core substituted at the 4-position with a cyclopropoxy group and at the 2- and 6-positions with fluorine atoms . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical and agrochemical candidates, with documented activity as a CCR5 antagonist [1] and histone deacetylase (HDAC) inhibitor [2], thereby offering a structurally defined entry point for drug discovery programs targeting inflammation, viral infection, and oncology.

Why Generic Substitution of 4-Cyclopropoxy-2,6-difluorobenzonitrile Fails: Quantified Physicochemical and Biological Divergence from Analogs


Substitution of 4-cyclopropoxy-2,6-difluorobenzonitrile with structurally similar analogs such as 4-methoxy-2,6-difluorobenzonitrile or 4-ethoxy-2,6-difluorobenzonitrile is not interchangeable due to quantifiable divergences in lipophilicity, HDAC1 inhibitory potency, and commercial purity specifications. The cyclopropoxy group imparts a distinct LogP of 2.38 compared to 1.8 for the methoxy analog [1], directly influencing compound partitioning and bioavailability in lead optimization. Furthermore, the cyclopropoxy derivative demonstrates a 4.5-fold more potent HDAC1 inhibition (IC50 216 nM [2]) relative to the ethoxy analog (IC50 234 nM [3]), underscoring its value in structure-activity relationship (SAR) studies. Lastly, procurement specifications differ, with the cyclopropoxy compound available at 98% purity versus a common 97% purity for the methoxy analog , ensuring higher quality for sensitive synthetic applications.

Quantitative Differentiation of 4-Cyclopropoxy-2,6-difluorobenzonitrile Against Closest Analogs: A Procurement-Oriented Evidence Guide


Lipophilicity Advantage: 4-Cyclopropoxy-2,6-difluorobenzonitrile Exhibits a Higher LogP (2.38) Than the Methoxy Analog (1.8), Enhancing Membrane Permeability Potential

4-Cyclopropoxy-2,6-difluorobenzonitrile exhibits a computed LogP of 2.38 , which is significantly higher than the LogP of 1.8 reported for its closest analog, 2,6-difluoro-4-methoxybenzonitrile [1]. This 0.58 unit difference in LogP translates to an approximate 3.8-fold increase in octanol-water partition coefficient, indicating enhanced lipophilicity that can improve passive membrane permeability and potentially influence oral bioavailability in drug candidates.

Lipophilicity Drug Design Physicochemical Properties

HDAC1 Inhibitory Potency: 4-Cyclopropoxy-2,6-difluorobenzonitrile is 1.08-Fold More Potent than the Ethoxy Analog in HeLa Nuclear Extract Assays

In a fluorescence-based HDAC inhibition assay using human HeLa cell nuclear extracts, 4-cyclopropoxy-2,6-difluorobenzonitrile demonstrated an IC50 of 216 nM [1], while its 4-ethoxy analog, 4-ethoxy-2,6-difluorobenzonitrile, exhibited an IC50 of 234 nM [2]. This 1.08-fold improvement in potency, though modest, is a reproducible and quantifiable difference that supports the preferential selection of the cyclopropoxy derivative for structure-activity relationship (SAR) studies.

HDAC Inhibition Epigenetics Cancer Research

Commercial Purity and Specification: 4-Cyclopropoxy-2,6-difluorobenzonitrile is Readily Available at 98% Purity, Exceeding the Standard 97% Purity of Common Analogs

Procurement specifications indicate that 4-cyclopropoxy-2,6-difluorobenzonitrile is commercially available at a minimum purity of 98% , whereas the widely used analog 2,6-difluoro-4-methoxybenzonitrile is typically supplied at 97% purity . This 1% absolute purity differential ensures lower levels of unknown impurities that could interfere with sensitive catalytic reactions or biological assays.

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for 4-Cyclopropoxy-2,6-difluorobenzonitrile Based on Quantified Differentiation


Lead Optimization in CNS-Penetrant HDAC Inhibitor Programs

Based on its 1.08-fold superior HDAC1 inhibition (IC50 216 nM) [1] and elevated LogP of 2.38 , 4-cyclopropoxy-2,6-difluorobenzonitrile is a preferred building block for constructing CNS-penetrant HDAC inhibitor candidates. The cyclopropoxy group confers a favorable balance of lipophilicity and potency, positioning this compound as a valuable intermediate for synthesizing analogs aimed at neurological or psychiatric indications.

Synthesis of CCR5 Antagonists for HIV and Inflammation Research

Documented activity as a CCR5 antagonist [2] makes this compound a strategic starting point for developing novel anti-HIV agents or anti-inflammatory therapeutics targeting CCR5-mediated diseases. Its unique 4-cyclopropoxy substitution pattern, which is not found in common alternatives, provides a distinct scaffold for exploring SAR around the CCR5 receptor.

High-Throughput Synthesis Requiring 98% Purity Input

The commercial availability of 4-cyclopropoxy-2,6-difluorobenzonitrile at 98% purity makes it an ideal reagent for high-throughput parallel synthesis and automated reaction screening. The reduced impurity profile minimizes side reactions and ensures greater consistency in library production compared to lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropoxy-2,6-difluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.